MPCI

MC4R Binding Affinity Ki

MPCI (CAS 884538-31-2) is a non-peptidic, brain-penetrant MC4R inverse agonist with validated in vivo efficacy in cancer cachexia models and demonstrated synergy with temozolomide and vemurafenib. Unlike other MC4R ligands, its unique benzamide scaffold enables reliable CNS target engagement and biased signaling modulation, making it the optimal choice for preclinical studies requiring functional selectivity and translational relevance.

Molecular Formula C25H32BrFN4O2
Molecular Weight 519.4 g/mol
Cat. No. B12389849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPCI
Molecular FormulaC25H32BrFN4O2
Molecular Weight519.4 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)CN=C(N)NC(=O)C2=C(C(=CC=C2)F)CCC3=C(C=CC(=C3)Br)OC
InChIInChI=1S/C25H32BrFN4O2/c1-3-31-13-11-17(12-14-31)16-29-25(28)30-24(32)21-5-4-6-22(27)20(21)9-7-18-15-19(26)8-10-23(18)33-2/h4-6,8,10,15,17H,3,7,9,11-14,16H2,1-2H3,(H3,28,29,30,32)
InChIKeyAMXJMRXFZPRCQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound 884538-31-2 (MPCI/ML00253764): Core Identifiers and Pharmacological Class for Research Procurement


The compound 2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-N-[N'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide (CAS 884538-31-2), commonly referenced as MPCI or ML00253764, is a synthetic small molecule with a benzamide-guanidine core structure [1]. It is classified as a non-peptidic antagonist of the melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) central to the regulation of energy homeostasis and appetite [2]. The compound is characterized by a molecular formula of C25H32BrFN4O2 and a molecular weight of 519.4 g/mol, and is noted for its ability to cross the blood-brain barrier .

Procurement Rationale: Why MC4R Antagonists Like ML00253764 Cannot Be Substituted by In-Class Analogs


Direct substitution among MC4R antagonists is scientifically unsound due to significant divergence in binding affinity, functional selectivity, and pharmacokinetic properties. While several compounds target the MC4 receptor, variations in their core scaffolds—ranging from cyclic peptides (e.g., SHU9119, HS024) to small-molecule cyclohexylpiperidines and benzamides—translate to vastly different Ki values, selectivity profiles across melanocortin receptor subtypes (MC1, MC3, MC5), and functional outcomes on downstream signaling pathways such as ERK1/2 phosphorylation [1]. Furthermore, critical attributes like blood-brain barrier penetration and in vivo efficacy in disease-specific models (e.g., cancer cachexia, glioblastoma) are not uniformly shared across this class. For example, the non-peptidic nature and specific benzamide scaffold of this compound confer a unique combination of brain penetrance and functional antagonism that is not replicated by many peptidic analogs [2]. Therefore, the choice of a specific MC4R antagonist must be guided by quantitative, comparator-based evidence tailored to the specific research or therapeutic application.

Quantitative Differentiation of ML00253764 Against Key MC4R Antagonist Comparators


Binding Affinity at Human MC4R: Ki Comparison with Peptidic and Non-Peptidic Antagonists

The target compound demonstrates a binding affinity (Ki) of 2.8 nM at the human MC4 receptor, positioning it as a high-affinity antagonist [1]. This affinity is intermediate among established MC4R antagonists. For comparison, the clinical candidate PF-07258669 exhibits a Ki of 0.46 nM , the peptidic antagonist HS024 shows a Ki of 0.29 nM [2], and the cyclohexylpiperazine derivative compound 14t has a Ki of 4.2 nM [3]. Importantly, the Ki of this compound (2.8 nM) is superior to that of MCL0020, which demonstrates a binding IC50 of 11.6 nM . This quantitative positioning is critical for assays requiring a specific potency window.

MC4R Binding Affinity Ki Antagonist Melanocortin Receptor

Functional Antagonism at MC4R: Comparison of IC50 and Inverse Agonist Activity

In a functional cAMP assay, the target compound acts as an antagonist with an IC50 of 97 nM [1]. When compared to other MC4R antagonists, its functional potency differs from its binding affinity. For example, PF-07258669 has a functional IC50 of 13 nM , while MCL0020 has an IC50 of 11.63 nM . Notably, the target compound has been characterized as an inverse agonist in certain contexts, suppressing constitutive MC4R activity, which is a distinct functional profile not shared by all antagonists [2]. For instance, while both MCL0020 and ML00253764 are inverse agonists at Gs-cAMP signaling, their effects on ERK1/2 activation in mutant MC4Rs differ [3].

MC4R Functional Assay cAMP IC50 Inverse Agonist Antagonist

Melanocortin Receptor Subtype Selectivity: Differential IC50 Values for MC3R and MC5R

The target compound exhibits a distinct selectivity profile among melanocortin receptor subtypes, with reported IC50 values of 0.32 µM for MC4R, 0.81 µM for MC3R, and 2.12 µM for MC5R . This indicates a ~2.5-fold selectivity for MC4R over MC3R and a ~6.6-fold selectivity over MC5R. This profile differs from other MC4R antagonists. For example, MCL0020 demonstrates a >860-fold selectivity for MC4R (IC50 = 11.63 nM) over MC1R (>10,000 nM), but only a ~96-fold selectivity over MC3R (1,115 nM) . In contrast, PF-07258669 shows Ki values of 0.46 nM (MC4R), 340 nM (MC3R), and 840 nM (MC5R), resulting in ~740-fold and ~1800-fold selectivity, respectively .

MC4R Selectivity MC3R MC5R Melanocortin Receptor IC50

In Vivo Efficacy in Tumor Models: Reduction in Tumor-Induced Weight Loss and Tumor Volume

In a mouse model of tumor-induced cachexia (Lewis lung carcinoma), peripheral administration of the target compound (15 mg/kg, s.c., twice daily) effectively reduced the loss of lean body mass and increased food intake over a 13-day period [1]. This effect was quantified as a preservation of lean body mass and an increase in cumulative food intake compared to vehicle-treated controls. In contrast, the peptidic antagonist SHU9119 is often administered centrally (intracerebroventricularly) to achieve similar effects on appetite, highlighting the advantage of this compound's oral/peripheral bioavailability and brain penetrance [2]. Furthermore, in a glioblastoma xenograft model (U-87 MG cells), the compound significantly reduced tumor volume as a monotherapy and demonstrated a highly synergistic effect when combined with temozolomide [3]. Specifically, the combination therapy resulted in a strong and significant decrease in tumor volumes compared to single-drug treatments.

MC4R In Vivo Cachexia Cancer ML00253764 Weight Loss

Synergistic Combination with Chemotherapeutics: Quantified Synergy in Cancer Cell Lines

The target compound demonstrates a quantifiable synergistic effect when combined with standard-of-care chemotherapeutics. In glioblastoma cells (U-87 and U-118), the combination of ML00253764 with temozolomide resulted in a highly synergistic effect, as determined by the combination index (CI) method [1]. In melanoma cells (A-2058 and WM 266-4), the combination with the BRAF inhibitor vemurafenib also produced a synergistic antiproliferative effect, quantified by CI and Loewe methods [2]. This synergistic property is a key differentiator, as not all MC4R antagonists have been evaluated in such combination regimens. For example, while MCL0020 has been studied for its effects on anorexia, its synergy with specific chemotherapies has not been extensively reported.

MC4R Synergism Combination Therapy Temozolomide Vemurafenib Glioblastoma Melanoma

Blood-Brain Barrier Penetration: A Key Differentiator for CNS Applications

The target compound is characterized as a brain-penetrant MC4R antagonist . This property is a significant point of differentiation, as many peptidic MC4R antagonists (e.g., SHU9119, HS024) do not efficiently cross the blood-brain barrier and require intracerebroventricular administration for central effects [1]. While other small-molecule antagonists like PF-07258669 are also orally bioavailable and brain-penetrant, the specific balance of permeability and target engagement offered by this benzamide scaffold provides a distinct tool for studying central MC4R functions. The compound's calculated physicochemical properties (XLogP3-AA = 5.2, Topological Polar Surface Area = 80 Ų) [2] are consistent with favorable CNS permeability.

MC4R Blood-Brain Barrier CNS Penetration Brain Penetrant Pharmacokinetics

Optimized Research Applications for ML00253764 Based on Quantitative Differentiation


Preclinical Modeling of Cancer Cachexia and Tumor-Induced Weight Loss

The compound's demonstrated in vivo efficacy in preserving lean body mass and increasing food intake in tumor-bearing mice [1] makes it the preferred MC4R antagonist for preclinical studies of cancer cachexia. Its ability to be administered peripherally and cross the blood-brain barrier allows for practical, reproducible studies of central appetite regulation in the context of malignancy.

Investigating MC4R as a Synergistic Target in Combination Oncology Regimens

The robust synergy observed with temozolomide in glioblastoma and vemurafenib in melanoma [2] positions this compound as a critical tool for dissecting the mechanisms of MC4R-mediated chemosensitization. Researchers studying resistance mechanisms or seeking to validate MC4R as a combinatorial target in these cancers should prioritize this compound due to its established synergy profile.

Functional Dissection of Biased Signaling and Inverse Agonism at MC4R

The compound's classification as an inverse agonist and its ability to differentially modulate ERK1/2 and Akt phosphorylation in cancer cells [3] provide a unique chemical probe for studying biased signaling at the MC4 receptor. In studies requiring a non-peptidic, brain-penetrant inverse agonist with moderate selectivity, this compound offers a distinct pharmacological profile compared to more selective but functionally divergent tools.

Central Nervous System Studies of MC4R Function

The confirmed brain penetrance of this compound makes it a superior choice over peptidic MC4R antagonists for studies of central energy homeostasis, feeding behavior, or neuroendocrine function. The ability to achieve central target engagement following systemic administration reduces experimental complexity and improves translational relevance for CNS-targeted therapeutics.

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